An In-depth Technical Guide to (4-Bromophenyl)triphenylsilane: Synthesis, Structure, and Applications
An In-depth Technical Guide to (4-Bromophenyl)triphenylsilane: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenyl)triphenylsilane is a versatile organosilane compound that has garnered significant interest across various scientific disciplines. Its unique molecular architecture, featuring a bulky, stabilizing triphenylsilyl group attached to a reactive bromophenyl ring, makes it a valuable precursor in organic synthesis, materials science, and medicinal chemistry. The presence of the bromine atom provides a functional handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular frameworks. Concurrently, the triphenylsilyl moiety imparts desirable physicochemical properties such as thermal stability, solution processability, and specific electronic characteristics to the resulting materials. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of (4-Bromophenyl)triphenylsilane, offering field-proven insights for its effective utilization in research and development.
Core Chemical Properties and Structure
(4-Bromophenyl)triphenylsilane is a white solid at room temperature. The central structural feature is a tetrahedral silicon atom bonded to three phenyl rings and one 4-bromophenyl ring. This structure provides a unique combination of reactivity at the carbon-bromine bond and stability conferred by the bulky silyl group.
| Property | Value | Source(s) |
| CAS Number | 18737-40-1 | [1] |
| Molecular Formula | C₂₄H₁₉BrSi | [1] |
| Molecular Weight | 415.40 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 175 °C | [2] |
| SMILES | BrC1=CC=C(C=C1)(C3=CC=CC=C3)C4=CC=CC=C4 | [1] |
| InChI Key | UDZSLJULKCKKPX-UHFFFAOYSA-N | [1] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Central Silicon Atom Si [label="Si", fontcolor="#202124", pos="0,0!"]; // Phenyl Ring 1 C1 [label="C", pos="-1.5,0.8!"]; C2 [label="C", pos="-2.5,0!"]; C3 [label="C", pos="-2.5,-1!"]; C4 [label="C", pos="-1.5,-1.8!"]; C5 [label="C", pos="-0.5,-1!"]; C6 [label="C", pos="-0.5,0!"]; Si -- C6 [len=1.2]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Phenyl Ring 2 C7 [label="C", pos="1.5,0.8!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="2.5,-1!"]; C10 [label="C", pos="1.5,-1.8!"]; C11 [label="C", pos="0.5,-1!"]; C12 [label="C", pos="0.5,0!"]; Si -- C12 [len=1.2]; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; // Phenyl Ring 3 C13 [label="C", pos="-0.8,1.5!"]; C14 [label="C", pos="0,2.5!"]; C15 [label="C", pos="1,2.5!"]; C16 [label="C", pos="1.8,1.5!"]; C17 [label="C", pos="1,0.5!"]; C18 [label="C", pos="0,0.5!"]; Si -- C18 [len=1.2, dir=none]; C13 -- C14 -- C15 -- C16 -- C17 -- C18 -- C13; // 4-Bromophenyl Ring C19 [label="C", pos="-0.8,-2.5!"]; C20 [label="C", pos="0,-3.5!"]; C21 [label="C", pos="1,-3.5!"]; C22 [label="C", pos="1.8,-2.5!"]; C23 [label="C", pos="1,-1.5!"]; C24 [label="C", pos="0,-1.5!"]; Br [label="Br", fontcolor="#EA4335", pos="0,-4.5!"]; Si -- C24 [len=1.8]; C19 -- C20 -- C21 -- C22 -- C23 -- C24 -- C19; C20 -- Br;
}
Caption: 2D representation of (4-Bromophenyl)triphenylsilane.
Synthesis of (4-Bromophenyl)triphenylsilane
The synthesis of (4-Bromophenyl)triphenylsilane is most commonly achieved through the reaction of an organometallic reagent derived from 1,4-dibromobenzene with triphenylchlorosilane. Both Grignard and organolithium pathways are viable, with the choice often depending on desired reaction conditions and scalability. The organolithium route generally offers higher reactivity.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of the analogous (3-Bromophenyl)triphenylsilane and is expected to provide a high yield of the desired 4-isomer with minimal modification.[3]
Materials:
-
1,4-Dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triphenylchlorosilane
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EA)
-
Methanol (MeOH)
-
Magnesium sulfate (MgSO₄)
-
Distilled water
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: A multi-necked round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Reaction: 1,4-Dibromobenzene (1.0 equivalent) is dissolved in anhydrous THF in the reaction flask.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0 equivalent) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour to facilitate selective monolithiation.
-
Silylation: Triphenylchlorosilane (1.1 equivalents), dissolved in a minimal amount of anhydrous THF, is slowly added to the reaction mixture at -78 °C.
-
Warm-up and Quenching: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.
-
Work-up: The reaction is quenched by the careful addition of distilled water. The aqueous layer is separated, and the organic layer is washed sequentially with distilled water and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, for example from a mixture of methylene chloride and methanol, to yield (4-Bromophenyl)triphenylsilane as a white solid.[3]
Caption: Synthetic workflow for (4-Bromophenyl)triphenylsilane.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-7.8 ppm). The protons on the triphenylsilyl groups will appear as a complex multiplet. The protons on the 4-bromophenyl ring will appear as two distinct doublets (an AA'BB' system) due to their symmetry. Based on data for bis(4-bromophenyl)(diphenyl)silane, these doublets are expected in the 7.4-7.6 ppm range.
-
¹³C NMR: The spectrum will show several signals in the aromatic region (approx. 125-140 ppm). The carbon atom attached to the silicon will be shifted downfield. The carbon atom attached to the bromine will also have a characteristic chemical shift. Quaternary carbons, including the one bonded to silicon, will typically show weaker signals.
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak and a fragmentation pattern corresponding to the loss of phenyl and bromo-phenyl groups.
Key Reactions and Applications
The bifunctional nature of (4-Bromophenyl)triphenylsilane makes it a valuable intermediate in the synthesis of more complex molecules.[4]
Suzuki-Miyaura Cross-Coupling
A primary application of (4-Bromophenyl)triphenylsilane is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The carbon-bromine bond serves as a reactive site for coupling with a variety of organoboron compounds, most commonly boronic acids or their esters. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4]
General Reaction Scheme: The reaction typically involves (4-Bromophenyl)triphenylsilane, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene, dioxane, DMF).[5]
This pathway is crucial for synthesizing substituted biphenyls and polyaromatic systems that are of interest in materials science and medicinal chemistry. For instance, the reaction of (4-Bromophenyl)triphenylsilane with an appropriate boronic acid is the key step in producing precursors for organic light-emitting diodes (OLEDs).
A key derivative, (4-(triphenylsilyl)phenyl)boronic acid, is commercially available, which is synthesized from (4-Bromophenyl)triphenylsilane.[6][7] This boronic acid is then used in subsequent Suzuki coupling reactions to introduce the bulky, electron-transporting triphenylsilylphenyl moiety into organic electronic materials.
Caption: Suzuki coupling reaction of (4-Bromophenyl)triphenylsilane.
Applications in Organic Electronics
The triphenylsilyl group is known to enhance the performance of materials used in organic electronics. It can improve solubility, promote amorphous morphologies (preventing crystallization that can degrade device performance), and provide good thermal stability.[8] (4-Bromophenyl)triphenylsilane serves as a key building block for these materials. By using the bromo-functionality for cross-coupling reactions, the bulky triphenylsilylphenyl group can be incorporated into conjugated polymers and small molecules designed for use in:
-
Organic Light-Emitting Diodes (OLEDs): As a precursor to host materials for phosphorescent emitters or as a component of electron-transporting layers. The silicon-containing moiety can help tune the electronic properties and raise the triplet energy of host materials, which is crucial for efficient blue phosphorescent OLEDs.[8]
-
Organic Photovoltaics (OPVs): In the synthesis of donor or acceptor materials where control over morphology and electronic energy levels is critical.
-
Organic Field-Effect Transistors (OFETs): To create stable semiconductor materials with good charge mobility.
Applications in Medicinal Chemistry and Drug Development
While direct applications of (4-Bromophenyl)triphenylsilane as a therapeutic agent are not documented, its role as a synthetic intermediate is significant. Organosilicon compounds are increasingly being explored in medicinal chemistry as silicon isosteres of carbon-containing drugs. Replacing a carbon atom with a silicon atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The bis(4-fluorophenyl)methyl scaffold, structurally related to the core of our topic compound, has been investigated for its activity as a dopamine transporter (DAT) inhibitor. Therefore, (4-Bromophenyl)triphenylsilane represents a valuable starting point for the synthesis of novel silicon-containing drug candidates through cross-coupling chemistry, allowing for the exploration of new chemical space in drug discovery programs.[4]
Conclusion
(4-Bromophenyl)triphenylsilane is a strategically important chemical intermediate with a well-defined structure and versatile reactivity. Its synthesis is achievable through established organometallic routes, and its bifunctional nature allows for its seamless integration into complex synthetic pathways. The primary value of this compound lies in its utility as a precursor for advanced materials, particularly in the field of organic electronics where the triphenylsilyl group imparts beneficial properties. Furthermore, its potential as a scaffold for novel therapeutics in medicinal chemistry continues to be an area of active interest. This guide provides the foundational knowledge for researchers and scientists to effectively harness the potential of (4-Bromophenyl)triphenylsilane in their respective fields.
References
-
The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]
-
The Role of (4-Bromophenylethynyl)trimethylsilane in Enabling Advanced Organic Electronics and Photochemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]
-
Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]
- Fujita, M. et al. (2007).
-
Electronic Supporting Information (ESI). The Royal Society of Chemistry. [Online] Available at: [Link]
- Kirchoff, J. H. et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride.
-
(4-(Triphenylsilyl)phenyl)boronicacid product page. MySkinRecipes. [Online] Available at: [Link]
-
(4-(Triphenylsilyl)phenyl)boronic acid product page. ENAO Chemical Co, Limited. [Online] Available at: [Link]
- Copies of 1H, 13C, 19F NMR spectra. University of Santiago de Compostela.
-
(4-Bromophenyl)triphenylsilane. PubChem. [Online] Available at: [Link]
-
Suzuki cross-coupling reaction. ChemHelp ASAP. [Online] Available at: [Link]
- Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Journal of Molecular Structure, 1264, 133203.
- Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol.
-
Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. National Institutes of Health. [Online] Available at: [Link]
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
-
(4-bromophenyl)-triphenylsilane product page. Zhengzhou HQ Material Co., Ltd. [Online] Available at: [Link]
- The crystal structure of adamantylmethoxydiphenylsilane, C23H28OSi. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 747-750.
-
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Online] Available at: [Link]
- Application of Green Chemistry for the One-pot Preparation of tris(4-bromophenyl)chlorosilane. Chemistry Africa, 3, 735-740.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(2), 1059-1071.
-
Synthesis of organic materials for optoelectronic applications. Enlighten Theses. [Online] Available at: [Link]
-
Suzuki Coupling Mechanism. MH Chem. [Online] Available at: [Link]
-
Suzuki reaction example. J Michelle Leslie. [Online] Available at: [Link]
-
Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI. [Online] Available at: [Link]
- Process for producing phenylboronic acids and triphenylboroxines. Google Patents.
Sources
- 1. (4-Bromophenyl)triphenylsilane | Sigma-Aldrich [sigmaaldrich.com]
- 2. (4-bromophenyl)-triphenylsilane - Organosilicon - Zhengzhou HQ Material Co., Ltd. [hqmat.com]
- 3. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. (4-(Triphenylsilyl)phenyl)boronicacid [myskinrecipes.com]
- 7. (4-(Triphenylsilyl)phenyl)boronic acid, CasNo.852475-03-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 8. nbinno.com [nbinno.com]
